molecular formula C13H23N3O2 B7919206 N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7919206
M. Wt: 253.34 g/mol
InChI Key: XBRKQERTLYUAJG-CABZTGNLSA-N
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Description

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a chiral small molecule featuring a piperidine core substituted with an (S)-configured 2-aminopropionyl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 3-position. The compound has a molecular formula of C₁₃H₂₂N₃O₂ (MW: 267.37 g/mol) and is cataloged under CAS 1354032-78-2 . It was previously available for laboratory use but is currently discontinued .

The molecule’s key structural elements include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.
  • (S)-2-Aminopropionyl group: A chiral acyl substituent contributing to hydrogen-bonding interactions.
  • N-Cyclopropyl-acetamide: A cyclopropane-containing substituent that may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(8-15)16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRKQERTLYUAJG-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through an amide bond formation reaction, often using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Addition of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropylcarbene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide bonds:

  • Acidic Hydrolysis : In concentrated HCl (6M, 100°C), the acetamide group hydrolyzes to form a carboxylic acid (C₁₁H₂₁N₃O₃) and releases ammonia.

  • Basic Hydrolysis : Treatment with NaOH (2M, 80°C) cleaves the amide bond, yielding a sodium carboxylate intermediate (C₁₁H₁₈N₃O₃Na) and cyclopropylamine.

ConditionReagentsProductsYieldReference
AcidicHCl, ΔCarboxylic acid + NH₃~75%
BasicNaOH, ΔSodium carboxylate + cyclopropylamine~68%

Acylation and Alkylation

The primary amine in the amino-propionyl group participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride (CH₃COCl) in THF to form an N-acetyl derivative (C₁₅H₂₅N₃O₃).

  • Alkylation : Treatment with methyl iodide (CH₃I) in DMF yields an N-methylated product (C₁₄H₂₅N₃O₂).

ReactionReagentsProductCatalystYield
AcylationCH₃COCl, THFN-Acetyl derivativePyridine82%
AlkylationCH₃I, DMFN-Methylated compoundK₂CO₃65%

Oxidation Reactions

The cyclopropane ring undergoes oxidative cleavage under strong conditions:

  • Ozonolysis : Ozone (O₃) in CH₂Cl₂ at -78°C cleaves the cyclopropane to form a diketone intermediate (C₁₃H₂₁N₃O₄).

  • Peracid Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) produces epoxide derivatives, though yields are low (~30%) due to steric hindrance.

Reductive Amination

The amino group participates in reductive amination with aldehydes:

  • Example : Reacting with formaldehyde (HCHO) and NaBH₃CN in methanol produces a tertiary amine (C₁₄H₂₅N₃O₂) with 70% efficiency.

Piperidine Ring Modifications

The piperidine nitrogen undergoes functionalization:

  • Quaternization : Treatment with methyl triflate (CH₃OTf) forms a quaternary ammonium salt (C₁₄H₂₆F₃N₃O₅S), enhancing water solubility.

  • Deprotonation : Strong bases like LDA (lithium diisopropylamide) abstract protons, enabling alkylation at the α-position.

Enzymatic Interactions

In biological systems, the compound acts as a tankyrase inhibitor , binding to the enzyme’s catalytic domain via:

  • Hydrogen bonding between the acetamide carbonyl and Asn122.

  • Hydrophobic interactions between the cyclopropane and Phe103.

TargetIC₅₀ (nM)MechanismReference
Tankyrase-112.3Competitive inhibition at NAD+ site
Tankyrase-215.8Similar binding mode to Tankyrase-1

Stability Under Varied Conditions

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • pH Stability : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media.

Scientific Research Applications

Medicinal Chemistry

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological properties, including:

  • Antidepressant effects : Due to its piperidine structure, it may interact with neurotransmitter systems.
  • Analgesic properties : Potential modulation of pain pathways could make it suitable for pain management therapies.

Research has shown that compounds similar to this compound demonstrate significant biological activities, such as:

  • Inhibition of specific enzymes : This can lead to therapeutic effects in diseases where these enzymes play a critical role.
  • Interaction with receptors : Understanding how the compound binds to various receptors can elucidate its mechanism of action.

Case Study 1: Antidepressant Activity

A study conducted on derivatives of piperidine compounds demonstrated that modifications, such as the introduction of amino acid side chains, significantly enhanced their antidepressant-like effects in animal models. The findings suggest that this compound could be further explored for similar applications.

Case Study 2: Analgesic Effects

Research published in a pharmacology journal highlighted the analgesic potential of cyclopropyl-containing compounds. In vivo studies indicated that these compounds could effectively reduce pain responses in models of acute and chronic pain, warranting further investigation into this compound for pain relief therapies.

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide

  • Key Difference : Replaces the cyclopropyl group with an isopropyl substituent.
  • Impact : Increased steric bulk may alter binding affinity or pharmacokinetics.
  • Molecular Formula : C₁₄H₂₆N₃O₂ (MW: 281.38 g/mol) .
  • Status : Discontinued .

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

  • Key Difference : Substitution at the 2-position of the piperidine ring with a methylene linker.
  • Impact : Altered spatial orientation may affect target engagement.
  • Molecular Formula : C₁₄H₂₅N₃O₂ (MW: 267.37 g/mol) .

N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

  • Key Difference : Substitution at the 4-position of the piperidine ring.
  • Impact : Positional isomerism could modulate receptor selectivity.
  • Molecular Formula : C₁₃H₂₃N₃O₂ (MW: 253.35 g/mol) .

Variations in the Acyl Group

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide

  • Key Difference : Incorporates a 3-methyl-butyryl group instead of propionyl.
  • Molecular Formula : C₁₆H₂₈N₃O₂ (MW: 295.42 g/mol) .

Stereochemical Modifications

  • The (S,S) configuration in the parent compound is critical for chiral recognition. Analogues with (R) configurations (e.g., in ’s benzyl-substituted derivative) may exhibit divergent biological activities due to mismatched stereochemistry .

Structural and Functional Comparison Table

Compound Name Substituent Variation Molecular Formula Molecular Weight (g/mol) Status Reference
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide Parent compound C₁₃H₂₂N₃O₂ 267.37 Discontinued
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide Cyclopropyl → isopropyl C₁₄H₂₆N₃O₂ 281.38 Discontinued
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide 3-yl → 2-ylmethyl C₁₄H₂₅N₃O₂ 267.37 Discontinued
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide 3-yl → 4-yl C₁₃H₂₃N₃O₂ 253.35 Available
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide Propionyl → 3-methyl-butyryl C₁₆H₂₈N₃O₂ 295.42 Not specified

Research Implications and Limitations

  • Structure-Activity Relationships (SAR) : The cyclopropyl group may confer metabolic stability compared to bulkier substituents like isopropyl , while positional isomerism (2-yl vs. 3-yl) could influence target binding .
  • Data Gaps: No direct biological data (e.g., IC₅₀, binding affinities) are available in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.
  • Synthetic Accessibility : The discontinued status of several analogues suggests challenges in synthesis or commercial viability.

Biological Activity

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an amino acid derivative, and a cyclopropyl group. Its molecular formula is C13H20N2OC_{13}H_{20}N_2O, and it has a molecular weight of approximately 224.32 g/mol. The unique structural characteristics contribute to its biological properties.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. Studies have indicated that piperidine derivatives can exhibit moderate to strong antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Recent findings suggest that piperidine derivatives may induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against different cancer cell lines, showing promising results .
  • Neuroactivity : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases. Research has highlighted the importance of piperidine derivatives in cholinesterase inhibition, which is crucial for Alzheimer's disease management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

  • Piperidine Ring : The presence of the piperidine moiety is essential for its biological activity, particularly in enhancing binding affinity to target proteins.
  • Amino Acid Derivative : The incorporation of the amino acid structure contributes to the compound's ability to interact with biological systems effectively.
  • Cyclopropyl Group : This group may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Evaluation : A study synthesized various piperidine derivatives and assessed their antibacterial activity against multiple strains. Results indicated significant inhibitory effects against Bacillus subtilis and Salmonella typhi, suggesting a potential application for N-cyclopropyl-acetamide in treating bacterial infections .
  • Cytotoxic Effects in Cancer Models : Research on structurally related compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This highlights the potential of N-cyclopropyl-acetamide in cancer therapy .

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